Sulfate de fer(II) et d’ammonium

Vue d'ensemble

Description

Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy.

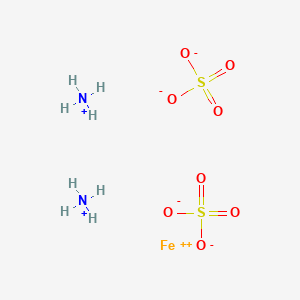

Ferrous ammonium sulfate (anhydrous) is a compound of ammonium, iron and sulfate in which the ratio of ammonium to iron(2+) to sulfate ions is 2:1:2. It is a metal sulfate, an iron molecular entity and an ammonium salt. It contains an iron(2+).

Applications De Recherche Scientifique

Chimie analytique : réactif de titrage

Le sulfate de fer(II) et d’ammonium, également connu sous le nom de sel de Mohr, est couramment utilisé en chimie analytique comme réactif de titrage. Il sert de source stable d’ions ferreux qui sont nécessaires pour les titrages redox. Les ions ferreux subissent une hydrolyse en solutions aqueuses, ce qui est essentiel pour identifier la concentration de solutions inconnues .

Chimie verte : optimisation de la synthèse

En chimie verte, le this compound est étudié pour l’optimisation des conditions réactionnelles. La recherche se concentre sur la réduction de l’impact environnemental en minimisant les déchets et la consommation d’énergie lors de la synthèse de ce composé .

Géochimie : détermination de la teneur en uranium

Les géochimistes utilisent le this compound dans le processus de prétraitement pour la détermination de la teneur en uranium dans les minerais. Le composé aide à améliorer l’étape de dissolution et l’opération de dissolution de l’échantillon, qui sont essentielles pour des méthodes de test précises .

Radiochimie : études d’irradiation gamma

Le comportement du this compound sous irradiation gamma a été étudié de manière approfondie. Les chercheurs évaluent sa stabilité et les changements potentiels de ses propriétés lorsqu’il est exposé à différentes doses de rayons gamma, allant de 33,5 à 270 kGy .

Agronomie : fertilisation des sols

En agronomie, le this compound est évalué pour son efficacité en tant qu’engrais du sol. Des études ont montré que certaines doses et modes d’application peuvent améliorer considérablement les paramètres de croissance et les attributs de rendement dans des cultures comme le riz .

Mécanisme D'action

Target of Action

Ferrous ammonium sulfate primarily targets the body’s iron stores. Iron is an essential constituent of hemoglobin, and if it is deficient, this leads to anemia characterized by microcytosis, i.e., small red blood cells of mean cell volume < 80 fl .

Mode of Action

Ferrous ammonium sulfate dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This compound replenishes iron stores in the body, supporting the formation of erythrocytes, also known as red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by ferrous ammonium sulfate is the process of erythropoiesis, i.e., the formation of new erythrocytes. This process takes 3–4 weeks . The metabolism of iron is complex, with iron being bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes . Approximately 60% of iron is located in the erythrocytes as part of hemoglobin .

Pharmacokinetics

The pharmacokinetics of ferrous ammonium sulfate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The protein binding for ferrous sulfate is equal to or greater than 90%, and it is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .

Result of Action

The primary result of the action of ferrous ammonium sulfate is the prevention and treatment of iron deficiency anemia in adults and children . It helps in the formation of erythrocytes, also known as red blood cells .

Action Environment

The stability of ferrous ammonium sulfate extends slightly to solutions reflecting the effect of pH on the ferrous/ferric redox couple. This oxidation takes place more willingly at high pH . The ammonium ions make the solutions of Mohr’s salt somewhat acidic, which slows this oxidation process . The primary hazard of ferrous ammonium sulfate is the threat to the environment. Immediate steps should be taken to limit its spread to the environment .

Analyse Biochimique

Biochemical Properties

Ferrous ammonium sulfate plays a significant role in various biochemical reactions. It dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This complex can interact with various enzymes, proteins, and other biomolecules, often serving as a source of Fe2+ ions in biological systems .

Cellular Effects

Ferrous ammonium sulfate can have various effects on cells and cellular processes. For instance, it has been shown to enhance the growth rate of certain microorganisms . In addition, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ferrous ammonium sulfate primarily involves its role as a source of Fe2+ ions. These ions can participate in redox reactions, serve as cofactors for enzymes, and bind to proteins and other biomolecules . The exact nature of these interactions can vary depending on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferrous ammonium sulfate can change over time. For example, it has been shown that this compound can be stable for long periods, resisting oxidation . Over time, it can undergo degradation, potentially leading to changes in its effects on cellular function .

Dosage Effects in Animal Models

The effects of ferrous ammonium sulfate can vary with different dosages in animal models. For instance, it has been suggested that a certain minimum concentration of iron is required for cells to survive and proliferate . High doses can lead to toxic or adverse effects, potentially due to iron overload .

Metabolic Pathways

Ferrous ammonium sulfate can be involved in various metabolic pathways, primarily through its role as a source of Fe2+ ions. These ions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ferrous ammonium sulfate can be transported and distributed within cells and tissues. The exact mechanisms of this transport and distribution can depend on various factors, including the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of ferrous ammonium sulfate can vary depending on the specific biological context. For instance, it has been suggested that this compound can be localized in various cellular compartments or organelles . The localization can affect the activity or function of ferrous ammonium sulfate, potentially through mechanisms such as targeting signals or post-translational modifications .

Activité Biologique

Ferrous ammonium sulfate, commonly known as Mohr's salt, is a compound with the formula . It is widely used in various applications, including analytical chemistry, photography, and as a nutritional supplement due to its iron content. This article delves into the biological activity of ferrous ammonium sulfate, examining its effects on microbial growth, its role as a ferroptosis inducer, and its potential therapeutic applications.

Ferrous ammonium sulfate is a pale green crystalline compound that is stable under normal conditions and less prone to oxidation compared to other ferrous salts. Its structure consists of iron(II), ammonium ions, and sulfate ions in a 1:2:2 ratio, which contributes to its unique properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 392.14 g/mol |

| Appearance | Pale green crystals |

| Solubility | Soluble in water |

Microbial Growth Enhancement

Recent studies have shown that ferrous ammonium sulfate significantly enhances the growth of certain bacteria. For instance, research indicated that when used as a nitrogen source in bacterial cultures, it elevated the growth of Bacillus species by up to 22-fold , compared to other nitrogen sources like ammonium sulfate and ammonium persulfate, which showed lower growth enhancement rates of 11-12 fold and 8 fold , respectively . This suggests that ferrous ammonium sulfate may be particularly effective in promoting the proliferation of specific microbial strains.

Ferroptosis Induction

Ferrous ammonium sulfate has been identified as a ferroptosis inducer . Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides and is dependent on iron metabolism. The presence of ferrous ions in ferrous ammonium sulfate can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and ultimately triggering ferroptotic cell death . This property makes it a subject of interest in cancer research and therapeutic applications targeting tumor cells.

Nutritional Role

As an iron supplement, ferrous ammonium sulfate provides bioavailable iron necessary for various physiological functions, including hemoglobin synthesis and cellular respiration. It can be incorporated into food products aimed at addressing iron deficiency anemia. The bioavailability of iron from ferrous ammonium sulfate has been shown to be comparable to other iron salts used for fortification .

Case Study 1: Bacterial Growth Analysis

In an experiment conducted by Abhinay et al., the effects of different nitrogen sources on bacterial growth were analyzed using optical density measurements over two days. The study utilized E. coli, Bacillus, and Pseudomonas as test organisms. Results demonstrated that Bacillus flourished significantly with ferrous ammonium sulfate, indicating its potential use in biotechnological applications where bacterial growth enhancement is desired .

Case Study 2: Ferroptosis in Cancer Cells

Research exploring the role of ferrous ammonium sulfate in inducing ferroptosis has highlighted its potential application in cancer therapy. By promoting oxidative stress through iron-mediated pathways, this compound could selectively target cancer cells while sparing normal cells, thus offering a novel approach to cancer treatment .

Propriétés

IUPAC Name |

diazanium;iron(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKASBLAKCLEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2Fe(SO4)2, FeH8N2O8S2 | |

| Record name | Ammonium iron(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-63-2 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041028 | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-89-3 | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous ammonium sulfate?

A1: Ferrous ammonium sulfate, also known as ammonium iron(II) sulfate, has the molecular formula (NH4)2Fe(SO4)2·6H2O and a molecular weight of 392.14 g/mol. []

Q2: Are there any spectroscopic techniques commonly used to characterize ferrous ammonium sulfate?

A2: Yes, several spectroscopic techniques can be employed for characterization. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, ] Ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the compound, which can be useful for quantitative analysis, like measuring the concentration of ferric ions produced during dosimetry. [, ]

Q3: How does the pH of the substrate correlate with the phytotoxicity of ferrous ammonium sulfate in plants?

A3: Studies have shown a negative correlation between substrate pH and geranium dry weight and phytotoxicity ratings when using ferrous ammonium sulfate as an iron source. Lower substrate pH, resulting from the use of ferrous ammonium sulfate, was associated with less toxicity compared to iron chelates that caused higher substrate pH. []

Q4: How is ferrous ammonium sulfate used in dosimetry?

A5: Ferrous ammonium sulfate solutions are used in dosimetry to measure high doses of gamma radiation. The radiation oxidizes ferrous ions (Fe2+) to ferric ions (Fe3+), and the concentration of ferric ions produced is directly proportional to the absorbed dose. This relationship allows for quantification of radiation exposure. [, , , , ]

Q5: Can ferrous ammonium sulfate be used with other chemicals in dosimetry?

A7: Yes, studies have investigated the addition of cupric sulfate to ferrous ammonium sulfate dosimetry systems to measure large radiation doses. Specific concentrations of ferrous ammonium sulfate, cupric sulfate, and sulfuric acid have been found to provide a linear response to doses exceeding 2.0 Mrad. []

Q6: What are the limitations of using ferrous ammonium sulfate as a dosimeter?

A8: While ferrous ammonium sulfate is a valuable dosimeter, it has limitations. One major drawback is its sensitivity to oxygen, necessitating the exclusion of air during preparation and irradiation. Additionally, its response can be influenced by factors like temperature and the presence of impurities. [, ]

Q7: Beyond dosimetry, what are other applications of ferrous ammonium sulfate?

A9: Ferrous ammonium sulfate has several other uses:* Reduction of Chromium Slag: It effectively reduces hexavalent chromium in chromium slag, mitigating its environmental impact. The reduction process is influenced by pH, ferrous ammonium sulfate concentration, and reaction time. []* Chemical Synthesis: It serves as a raw material in the synthesis of various compounds like ferrous glycine complex. []* Graft Polymerization: It acts as a component in redox initiator systems for grafting reactions, modifying the properties of materials like jute fibers, coconut husk, and polystyrene. [, , ]* Textile Industry: It has shown potential in treating wastewater from textile industries, particularly when combined with gamma radiation. [] * Analytical Chemistry: It is used as a reagent in titrimetric determinations, such as determining the content of chromium in steel and phosphorus acid in wastewater. [, ]

Q8: How does ferrous ammonium sulfate interact with biological systems in the context of iron absorption?

A10: Research suggests that ferrous ammonium sulfate, as an iron source, plays a role in iron absorption in the horse intestine. After feeding horses with ferrous ammonium sulfate, an increase in ferritin, an iron storage protein, was observed in the intestinal tissues and mesenteric lymph nodes, indicating its involvement in iron uptake and transport. []

Q9: What is the role of ferrous ammonium sulfate in lipid peroxidation studies?

A11: Ferrous ammonium sulfate is often used to induce lipid peroxidation in laboratory settings. The ferrous ions participate in Fenton reactions, generating reactive oxygen species that can damage cell membranes by reacting with lipids, leading to lipid peroxidation. This process is often studied to understand oxidative stress and the protective effects of antioxidants. [, ]

Q10: How does ferrous ammonium sulfate contribute to the study of porphyria cutanea tarda (PCT)?

A12: Ferrous ammonium sulfate has been used in in vitro models to investigate the role of iron in PCT, a disease characterized by uroporphyrin I overproduction. Studies have shown that ferrous ions can inhibit uroporphyrinogen III cosynthetase (COSYN), an enzyme crucial for the normal synthesis of uroporphyrin. This inhibition leads to the preferential formation of uroporphyrin I, providing a potential biochemical explanation for the excess uroporphyrin I observed in PCT patients. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.